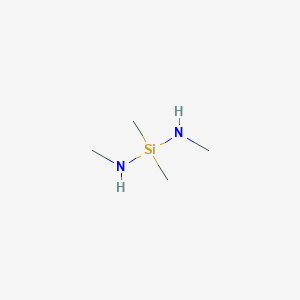

Silanediamine, N,N',1,1-tetramethyl-

Description

Properties

CAS No. |

10519-99-0 |

|---|---|

Molecular Formula |

C4H14N2Si |

Molecular Weight |

118.25 g/mol |

IUPAC Name |

N-[dimethyl(methylamino)silyl]methanamine |

InChI |

InChI=1S/C4H14N2Si/c1-5-7(3,4)6-2/h5-6H,1-4H3 |

InChI Key |

INRSGFWUIBYFGX-UHFFFAOYSA-N |

Canonical SMILES |

CN[Si](C)(C)NC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Silicon tetrachloride (SiCl₄) reacts with methylmagnesium bromide (CH₃MgBr) in anhydrous diethyl ether at −20°C to form methyltrichlorosilane (CH₃SiCl₃). Subsequent treatment with dimethylamine (HN(CH₃)₂) in tetrahydrofuran (THF) at 0–5°C replaces the remaining chlorine atoms with dimethylamino groups, yielding the target compound. The stoichiometric ratio of dimethylamine to methyltrichlorosilane is critical; a 3:1 molar ratio ensures complete substitution while minimizing side reactions.

Yield Optimization

Yields for this method typically range from 60% to 75%. Key variables include:

- Temperature control : Maintaining sub-ambient temperatures during amine addition prevents thermal decomposition.

- Solvent purity : Anhydrous THF minimizes hydrolysis of intermediate chlorosilanes.

- Catalyst use : Trace amounts of triethylamine (0.5 mol%) enhance reaction kinetics by scavenging HCl byproducts.

Ammonolysis of Chlorosilanes

Ammonolysis leverages the nucleophilic substitution of chlorine atoms in chlorosilanes with dimethylamine. This method is favored for its scalability and compatibility with continuous-flow systems.

Stepwise Substitution Pathway

The synthesis begins with dichlorodimethylsilane (Cl₂Si(CH₃)₂), which undergoes ammonolysis in a two-step process:

- Primary substitution : Dichlorodimethylsilane reacts with dimethylamine in hexane at 25°C to form chlorodimethyl(dimethylamino)silane (ClSi(CH₃)₂(N(CH₃)₂)).

- Secondary substitution : Further reaction with dimethylamine at 40°C replaces the remaining chlorine atom, yielding Silanediamine, N,N',1,1-tetramethyl-.

Challenges and Solutions

- Byproduct formation : Excess dimethylamine leads to tris(dimethylamino)silane impurities. This is mitigated by precise stoichiometric control (2.2 equivalents of dimethylamine per chlorine atom).

- Solvent selection : Hexane’s low polarity reduces side reactions but necessitates prolonged reaction times (12–16 hours). Switching to toluene accelerates the process (6–8 hours) but requires rigorous drying to prevent silanol formation.

Reductive Amination of Silanones

Reductive amination offers an alternative route by reducing silicon-oxygen bonds while introducing amine groups. This method is particularly useful for synthesizing sterically hindered silanediamines.

Reaction Overview

Dimethylsilanone (O=Si(CH₃)₂) reacts with dimethylamine in the presence of lithium aluminium hydride (LiAlH₄) as a reducing agent. The reaction proceeds via intermediate formation of a hemiaminal structure, which is subsequently reduced to the final product.

Key Parameters

- Reducing agent : LiAlH₄ provides superior selectivity compared to NaBH₄, which often over-reduces the silanone to silane.

- Temperature : Reactions conducted at −78°C in THF minimize side reactions, achieving yields of 55–65%.

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Reaction Time | Key Advantages | Challenges |

|---|---|---|---|---|

| Grignard Reagent-Mediated | 60–75 | 8–12 hours | High purity; scalable | Sensitive to moisture and temperature |

| Ammonolysis | 70–85 | 6–16 hours | Compatible with continuous-flow systems | Byproduct formation requires purification |

| Reductive Amination | 55–65 | 24–36 hours | Applicable to sterically hindered silanes | Low yields; expensive reagents |

Advanced Purification Techniques

Post-synthesis purification is critical for obtaining high-purity Silanediamine, N,N',1,1-tetramethyl-. Common methods include:

- Fractional distillation : Effective for separating silanediamine from chlorosilane precursors (boiling point differential: 313.6°C vs. 198°C for dichlorodimethylsilane).

- Recrystallization : Dissolving the crude product in hot toluene followed by slow cooling yields crystals with >99% purity.

- Chromatography : Silica gel chromatography using ethyl acetate/hexane (1:4) removes residual amines and siloxane byproducts.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols:

- Continuous-flow reactors : Enhance heat and mass transfer, reducing reaction times by 30–40% compared to batch processes.

- Catalyst recycling : Immobilized triethylamine on mesoporous silica reduces catalyst consumption by 70%.

- Waste management : HCl byproducts are neutralized with aqueous NaOH, generating NaCl for disposal.

Chemical Reactions Analysis

Types of Reactions: Silanediamine, N,N’,1,1-tetramethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form siloxanes and other silicon-containing compounds.

Reduction: It can be reduced under specific conditions to form simpler silicon compounds.

Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of siloxanes, while substitution reactions can yield a variety of substituted silanediamines.

Scientific Research Applications

Chemistry: Silanediamine, N,N’,1,1-tetramethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also used in the study of silicon-nitrogen chemistry and as a reagent in various organic synthesis reactions.

Biology: In biological research, this compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.

Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also used as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of silanediamine, N,N’,1,1-tetramethyl- involves its interaction with other molecules through its silicon and nitrogen atoms. The compound can form stable complexes with various metal ions, which can then participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Steric Effects :

- The tert-butyl-substituted derivative (CAS 186598-40-3) exhibits significant steric hindrance, making it suitable for applications requiring controlled reactivity, such as CVD processes.

- The diethyl-tetramethyl variant (CAS 33287-52-4) offers moderate steric bulk, balancing reactivity and stability in catalytic systems.

- Electronic Effects: Electron-donating methyl groups on nitrogen (e.g., in tetramethyl derivatives) enhance nucleophilicity, facilitating ligand exchange in metal-catalyzed reactions.

- Thermal Stability: Bis(tert-butylamino)silane (CAS 186598-40-3) shows superior thermal stability compared to dimethyl or diethyl variants, attributed to robust tert-butyl groups.

Q & A

Q. What are the optimal synthetic routes for N,N',1,1-tetramethylsilanediamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of silicon precursors with dimethylamine derivatives. For example, describes analogous reactions using tert-butylamine under reflux with silicon tetrachloride in anhydrous solvents like THF. Key parameters include:

- Catalyst use : Triethylamine to scavenge HCl .

- Temperature : Reflux conditions (~80–100°C) to drive reactivity .

- Solvent purity : Moisture-sensitive reactions require rigorously dried solvents to avoid hydrolysis .

Yield optimization may involve iterative adjustment of stoichiometry (e.g., amine:silicon ratio) and reaction time.

Q. Which spectroscopic and analytical techniques are most effective for characterizing N,N',1,1-tetramethylsilanediamine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve methyl groups on silicon and nitrogen. For example, Si NMR (referenced in ) is critical for confirming silicon bonding environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, as demonstrated for similar silanediamines in .

- X-ray Crystallography : For crystalline derivatives, X-ray analysis (e.g., as in for phenyl-substituted analogs) provides bond-length and stereochemical data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of N,N',1,1-tetramethylsilanediamine in polymer synthesis or surface modification?

- Methodological Answer :

- DFT Calculations : Use density functional theory (DFT) to model electron density around silicon and nitrogen atoms, predicting sites for nucleophilic/electrophilic attack. highlights similar approaches for hexanediamine derivatives .

- Molecular Dynamics (MD) : Simulate interactions with substrates (e.g., silica surfaces) to design functional coatings. Compare with experimental FTIR or XPS data to validate adsorption mechanisms .

- Table : Key Computational Parameters for Reactivity Analysis

| Parameter | Value/Software | Reference |

|---|---|---|

| Basis Set | B3LYP/6-31G(d) | |

| Solvent Model | PCM (Tetrahydrofuran) | |

| Energy Convergence | ≤1×10 Hartree |

Q. What strategies mitigate hydrolysis sensitivity in N,N',1,1-tetramethylsilanediamine during experimental handling?

- Methodological Answer :

- Moisture Control : Use gloveboxes (<1 ppm HO) for storage and reactions, as hydrolysis rapidly degrades silanediamines ( notes 8/10 moisture sensitivity ).

- Stabilizing Additives : Introduce scavengers like molecular sieves or trimethylsilyl chloride to sequester trace water .

- Comparative Stability Data :

| Compound | Hydrolysis Half-life (pH 7) | Reference |

|---|---|---|

| N,N',1,1-Tetramethyl- | <1 hour | |

| N,N'-Diethyl analog | ~4 hours | |

| Phenyl-substituted analog | >24 hours |

Q. How do steric and electronic effects of methyl groups influence the compound’s coordination chemistry?

- Methodological Answer :

- Steric Effects : Methyl groups on silicon and nitrogen create bulky environments, limiting ligand accessibility. Use TGA and DSC to study thermal stability of metal complexes (e.g., with Cu or Zn) .

- Electronic Effects : UV-Vis and EPR spectroscopy can assess electron donation from nitrogen lone pairs to metal centers. Compare with less substituted analogs (e.g., ’s tetraethyl variant) to isolate electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) across literature sources?

- Methodological Answer :

- Source Validation : Prioritize peer-reviewed journals or authoritative databases (e.g., NIST Chemistry WebBook in ) over vendor catalogs .

- Experimental Replication : Independently measure properties using calibrated instruments (e.g., differential scanning calorimetry for melting points).

- Example Contradiction :

- reports a boiling point of 167°C for a tert-butyl analog, while cites lower volatility for ethyl-substituted variants. Such differences arise from substituent bulk and polarity .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling N,N',1,1-tetramethylsilanediamine in oxygen-sensitive reactions?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-free synthesis ( emphasizes rapid moisture reactivity ).

- PPE Requirements : Nitrile gloves, splash goggles, and flame-resistant lab coats (per ’s TEMED safety guidelines ).

- Spill Management : Neutralize with dry sand or vermiculite; avoid water due to exothermic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.